molecular formula C9H10F3NO3 B2522510 Methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate CAS No. 1378929-71-5

Methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate

Cat. No. B2522510
CAS RN: 1378929-71-5
M. Wt: 237.178
InChI Key: FRIWAWQSGQHMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate, also known as MTT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTT belongs to the class of tetrahydropyridines, which are known for their diverse biological activities.

Scientific Research Applications

Organofluorine Chemistry and Triazoles

1,2,4-Triazoles, five-membered heterocycles containing three nitrogen atoms, are prevalent in both natural and synthetic molecules. They find use as drugs, insecticides, and synthetic materials. Notable examples include deferasirox (an iron chelator), 3-triazolylphenylsulfide (with antimicrobial properties), and sitagliptin (an antidiabetic agent) . Among these 1,2,4-triazoles, trifluoromethylated derivatives have attracted significant attention. The introduction of trifluoromethyl groups into therapeutic compounds can enhance lipophilicity, metabolic stability, conformational preference, and bioavailability .

Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles

Researchers have developed a general approach to synthesize 5-trifluoromethyl 1,2,4-triazoles via the [3 + 2]-cycloaddition of nitrile imines generated in situ from hydrazonyl chloride with CF3CN. The precursor of trifluoroacetonitrile is 2,2,2-trifluoroacetaldehyde O-(aryl)oxime. This method tolerates various functional groups, including alkyl-substituted hydrazonyl chlorides, and has potential synthetic relevance .

Construction of Trifluoromethylated Compounds

Trifluoroacetylation reactions play a crucial role in organic synthesis. For instance, the treatment of a related compound with hydroxylamine hydrochloride yielded a non-aromatic 5-hydroxy-3-(S,S-dimethylsulfoximido)-5-(trifluoromethyl)-4,5-dihydroisoxazole .

DNA Targeting Agents

A serendipitous regioselective synthesis of DNA targeting agents, specifically 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, has been achieved. This synthesis involves a one-pot cascade reaction of 3-mercapto[1,2,4]triazoles with trifluoromethyl-β-diketones in the presence of NBS .

properties

IUPAC Name

methyl 5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO3/c1-16-8(15)13-4-2-3-6(5-13)7(14)9(10,11)12/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIWAWQSGQHMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC(=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate

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